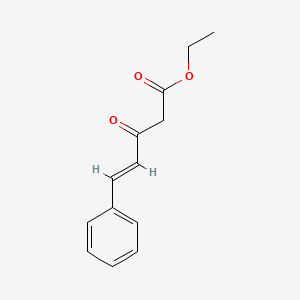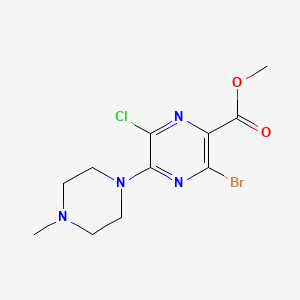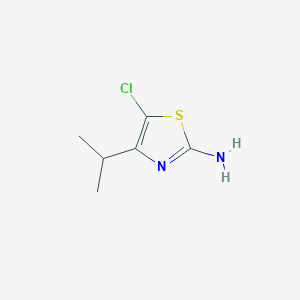
Hex-5-ene-1,2-diamine
Descripción general
Descripción
Hex-5-ene-1,2-diamine is an organic compound with the molecular formula C6H14N2. It is a diamine, meaning it contains two amine groups (-NH2) attached to a hexene backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Mecanismo De Acción
Target of Action
Hex-5-ene-1,2-diamine is a chemical compound with a prevalent structural motif in natural products, pharmaceutical compounds, and molecular catalysts . .
Mode of Action
It is known that 1,2-diamines, in general, are involved in alkene 1,2-diamination reactions, which are among the most straightforward and attractive strategies for 1,2-diamine synthesis . This process involves the simultaneous introduction of two amino groups across an alkene feedstock .
Biochemical Pathways
1,2-diamines are known to play a crucial role in the synthesis of a wide range of biologically active compounds .
Result of Action
Given its structural motif, it can be inferred that it may play a role in the synthesis of various natural products, pharmaceutical compounds, and molecular catalysts .
Análisis Bioquímico
Biochemical Properties
Hex-5-ene-1,2-diamine plays a crucial role in biochemical reactions, particularly in the synthesis of other compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the electrocatalytic 1,2-diamination of alkenes, a reaction that introduces two amino groups across an alkene feedstock . This reaction is significant in the synthesis of 1,2-diamines, which are prevalent in natural products, pharmaceutical compounds, and molecular catalysts . The interaction of this compound with these biomolecules is primarily through its amino groups, which can form hydrogen bonds and other interactions with enzymes and proteins.
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular proteins can lead to changes in cell function, including alterations in metabolic pathways and gene expression . These effects are mediated through the compound’s ability to interact with enzymes and other proteins, thereby influencing their activity and function.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can act as an enzyme inhibitor or activator, depending on the specific enzyme it interacts with. For example, in the electrocatalytic 1,2-diamination reaction, this compound interacts with an organic redox catalyst and electricity to convert alkenes to 1,2-diamines . This interaction involves the formation of covalent bonds and hydrogen bonds between the compound and the catalyst, leading to the desired chemical transformation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under normal laboratory conditions, but its activity can decrease over time due to degradation . Long-term exposure to the compound can lead to changes in cellular function, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function, such as enhancing metabolic activity and gene expression. At high doses, this compound can be toxic and cause adverse effects, including cell death and tissue damage . These threshold effects are important considerations in the use of the compound in biochemical research and therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by interacting with enzymes involved in amino acid metabolism and other biochemical pathways . These interactions can lead to changes in the levels of metabolites and the overall metabolic activity of cells.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in specific cellular compartments . The transport and distribution of this compound are crucial for its biochemical activity and effects on cellular function.
Subcellular Localization
This compound is localized in specific subcellular compartments, where it exerts its activity and function. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles . These localization signals are important for the compound’s interaction with enzymes and other biomolecules, thereby influencing its biochemical activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hex-5-ene-1,2-diamine can be synthesized through the diamination of hex-5-ene. One common method involves the use of transition metal catalysts to facilitate the addition of amine groups across the double bond of hex-5-ene . The reaction typically requires specific conditions such as controlled temperature and pressure to ensure high yield and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale catalytic processes. These processes often utilize robust catalysts and optimized reaction conditions to achieve efficient conversion rates. The use of continuous flow reactors can also enhance the scalability and efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Hex-5-ene-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert this compound to saturated diamines.
Substitution: The amine groups can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce saturated diamines.
Aplicaciones Científicas De Investigación
Hex-5-ene-1,2-diamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be utilized in the study of enzyme mechanisms and protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups attached to an ethylene backbone.
Hexamethylenediamine: A diamine with a fully saturated hexane backbone.
Uniqueness
Hex-5-ene-1,2-diamine is unique due to the presence of a double bond in its structure, which imparts distinct reactivity compared to fully saturated diamines. This structural feature allows for additional functionalization and diverse chemical transformations .
Propiedades
IUPAC Name |
hex-5-ene-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c1-2-3-4-6(8)5-7/h2,6H,1,3-5,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGCMVVXOZMQXJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(CN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Oxaspiro[3.5]nonan-8-ylmethanol](/img/structure/B3242094.png)
![(R)-2-[(Fmoc-amino)methyl]-4-methylpentanoic Acid](/img/structure/B3242110.png)



![Pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B3242144.png)








